Ceefourin 1 is a small molecule identified as a selective inhibitor of the multidrug resistance protein 4, also known as MRP4 or ABCC4. It was discovered through high-throughput screening techniques aimed at identifying compounds that inhibit the transport functions of various multidrug resistance proteins. The classification of Ceefourin 1 categorizes it within the family of small molecule inhibitors with potential therapeutic applications in conditions where MRP4 plays a significant role, such as cancer and cardiovascular diseases .
Ceefourin 1's molecular structure is characterized by its ability to interact specifically with the MRP4 transporter. While detailed structural data (such as crystallography or NMR data) are not provided in the available literature, its molecular formula and structural characteristics suggest it possesses functional groups conducive to binding with the transporter. Understanding its three-dimensional conformation and electronic properties would require advanced computational modeling or empirical structural determination techniques.
Ceefourin 1 engages in several chemical interactions primarily through its inhibition of MRP4-mediated transport. It has been shown to inhibit the ATP-dependent transport of signaling compounds such as cyclic guanosine monophosphate and thromboxane B2, with half-maximal inhibitory concentration values indicating potent activity (IC50 values around 5.7 µM for cyclic guanosine monophosphate and 3.6 µM for thromboxane B2) . These interactions suggest that Ceefourin 1 can modulate intracellular levels of these signaling molecules, thereby affecting various physiological processes.
The mechanism of action for Ceefourin 1 involves its role as an inhibitor of MRP4, which is responsible for the efflux of several important signaling molecules from cells. By inhibiting MRP4, Ceefourin 1 increases intracellular concentrations of cyclic nucleotides and other substrates that are normally extruded by this transporter. This inhibition leads to enhanced signaling pathways associated with vasodilation and apoptosis in certain cell types, such as leukemic cells where it cooperates with other agents like mercaptopurine to induce apoptosis . The detailed molecular interactions at the binding site of MRP4 warrant further investigation to fully elucidate this mechanism.
While specific physical properties such as melting point, boiling point, solubility, and spectral data are not extensively documented in existing literature, Ceefourin 1 is expected to exhibit properties typical of small organic molecules. Its lipophilicity may influence its bioavailability and interaction with biological membranes. Additionally, studies indicate that it has a high affinity for binding to MRP4, which is crucial for its function as an inhibitor .
Ceefourin 1 holds potential applications in various scientific fields:
Multidrug Resistance Protein 4 (MRP4/ABCC4), an ATP-binding cassette (ABC) transporter, drives chemoresistance by actively effluxing diverse substrates from cells. Its transport repertoire includes:
MRP4 overexpression correlates with aggressive disease phenotypes. In acute myeloid leukemia (AML), elevated MRP4 levels correspond with enhanced cAMP efflux, blunting intracellular cAMP-mediated apoptosis and differentiation signals [1] [3]. Similarly, neuroblastoma patients with high ABCC4 expression exhibit significantly poorer survival due to accelerated efflux of chemotherapeutics like irinotecan [2] [4]. Tissue-specific polarization (apical vs. basolateral membrane localization) further enables MRP4 to modulate drug pharmacokinetics in barriers like the blood-brain interface and renal tubules [10].
Table 1: Key MRP4 Substrates and Associated Pathophysiological Consequences
Substrate Category | Representative Substrates | Clinical/Pathological Impact |
---|---|---|
Endogenous Signaling Molecules | cAMP, cGMP, PGE2, LTD4 | Disrupted cytodifferentiation; Immunosuppression in AML |
Anticancer Agents | 6-Mercaptopurine, Methotrexate, Topotecan | Reduced intracellular drug accumulation; Treatment failure in leukemia/neuroblastoma |
Antiviral Agents | Adefovir, Tenofovir, Ganciclovir | Impaired antiviral efficacy; Altered CNS penetration |
First-generation MRP4 inhibitors suffer from critical pharmacological shortcomings:
These agents cannot distinguish MRP4 from homologous transporters or unrelated targets, complicating the interpretation of preclinical data and hindering clinical translation.
Table 2: Selectivity Profiles of MRP4 Inhibitors
Inhibitor | MRP4 Inhibition | Key Off-Target Activities | Clinical Limitations |
---|---|---|---|
MK-571 | Moderate (IC₅₀ ~10-20 μM) | MRP1,2,3,5; CysLT1 receptor; PDEs | Non-specific anti-inflammatory effects |
Probenecid | Weak (millimolar range) | OAT1/3; URAT1; Pan-ABCC inhibition | Alters PK of multiple drugs; Nephrotoxicity |
Dipyridamole | Moderate | P-gp; PDE5/6; Adenosine uptake | Cardiovascular side effects |
Ceefourin 1 | Potent (IC₅₀ = 1.5 μM) | None detected against MRP1-3,5, P-gp, BCRP | Investigational |
Ceefourin 1 emerged from a deliberate effort to overcome the selectivity deficits of existing inhibitors. Its development rationale hinges on:
High-throughput screening (HTS) explicitly prioritized compounds lacking activity against MRP1-3,5, P-gp, and BCRP, positioning Ceefourin 1 as a mechanistically clean probe [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7